2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-4-(methylsulfanyl)benzamide
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Overview
Description
2-METHOXY-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-4-(METHYLSULFANYL)BENZAMIDE is a complex organic compound characterized by the presence of methoxy, tetrazole, and methylsulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-4-(METHYLSULFANYL)BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. Subsequent steps involve the introduction of methoxy and methylsulfanyl groups through nucleophilic substitution reactions. The final step usually involves the formation of the benzamide structure through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-4-(METHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkoxides and thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-METHOXY-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-4-(METHYLSULFANYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Research: Serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. The methoxy and methylsulfanyl groups can modulate the compound’s electronic properties, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-4-(METHYLSULFANYL)BENZAMIDE: shares similarities with other benzamide derivatives and tetrazole-containing compounds.
Uniqueness
- The combination of methoxy, tetrazole, and methylsulfanyl groups in a single molecule provides unique electronic and steric properties, making it distinct from other compounds. This uniqueness can be leveraged in designing new drugs or materials with specific desired properties.
Properties
Molecular Formula |
C17H17N5O3S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-methoxy-4-(tetrazol-1-yl)phenyl]-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H17N5O3S/c1-24-15-9-12(26-3)5-6-13(15)17(23)19-14-7-4-11(8-16(14)25-2)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23) |
InChI Key |
HXSXTYFLRPBTBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=C(C=C3)SC)OC |
Origin of Product |
United States |
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